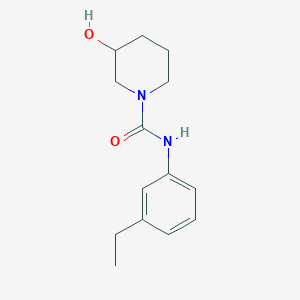
1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly known as 'Compound X' and belongs to the class of urea derivatives. This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea exhibits potent anti-inflammatory and anti-diabetic effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One of the potential applications of this compound is in the development of novel cancer therapies. Further studies are needed to investigate the efficacy and safety of this compound in human clinical trials. Additionally, the potential applications of this compound in the treatment of other diseases, such as diabetes and inflammation, should be further explored.
Synthesis Methods
The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2-fluoro-5-methylaniline with pyridin-4-yl-ethyl-isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Several studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-10-3-4-13(16)14(9-10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJSCJNIBHVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
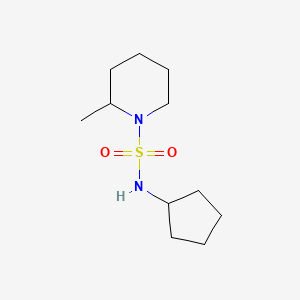
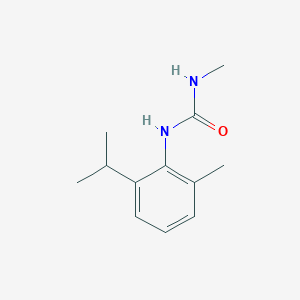
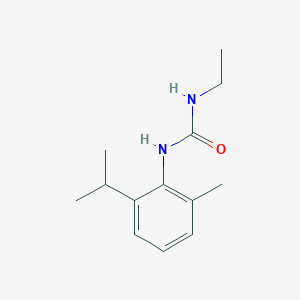
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)
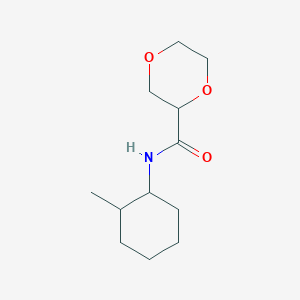
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

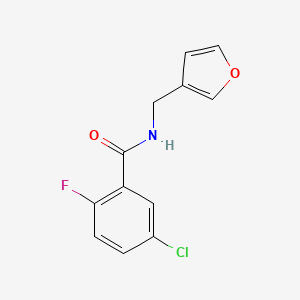

![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
